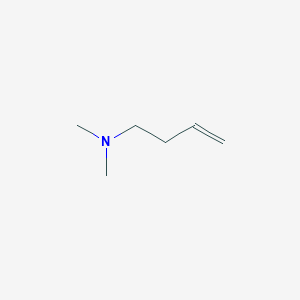

N,N-dimethyl(3-butenyl)amine

Description

Contextual Significance of Allylamine (B125299) Derivatives in Chemical Synthesis

Allylamine derivatives are a class of organic compounds characterized by the presence of an amino group attached to an allyl group. This structural motif is of profound importance in chemical synthesis, serving as a versatile building block for a wide array of more complex molecules. researchgate.netrsc.org The dual functionality of the reactive double bond and the nucleophilic/basic nitrogen atom within the allylamine structure allows for a diverse range of chemical transformations.

The significance of allylamine derivatives is underscored by their prevalence in numerous natural products, pharmaceuticals, and agrochemicals. acs.org For instance, the allylamine framework is a core component of several antifungal agents, such as naftifine (B1207962) and terbinafine. acs.org Furthermore, these derivatives are pivotal intermediates in the synthesis of various nitrogen-containing heterocycles, which are themselves ubiquitous in medicinal chemistry. beilstein-journals.org The ability to readily functionalize both the amino group and the alkene provides chemists with a powerful tool for molecular design and the construction of intricate chemical architectures. The development of new synthetic methods for the preparation of allylamines continues to be an active area of research, reflecting their enduring importance in organic synthesis. beilstein-journals.org

Strategic Importance of the N,N-Dimethyl(3-Butenyl)amine Scaffold in Contemporary Organic Chemistry

This compound, a specific member of the homoallylic amine subclass of allylamines, possesses a unique combination of structural features that render it a strategically important scaffold in modern organic chemistry. The presence of a terminal double bond and a tertiary amine offers distinct reaction sites that can be selectively manipulated.

The butenyl group provides a handle for various carbon-carbon bond-forming reactions, including cyclization and cross-coupling reactions. For example, the alkene can participate in visible-light-mediated [2+2] cycloadditions to create strained bicyclic systems, which can be further functionalized. Moreover, the tertiary dimethylamino group influences the molecule's basicity and solubility, properties that are critical in its application as an intermediate in the synthesis of pharmaceuticals and agrochemicals. This group can also direct certain reactions and interact with biological targets through hydrogen bonding.

The strategic utility of the this compound scaffold is evident in its use as a precursor in the synthesis of more complex molecules. For instance, it serves as a ligand in the formation of platinum-containing complexes used in atomic layer deposition, a technique for creating ultrathin films with applications in materials science and catalysis. researchgate.netresearchgate.net The compound and its derivatives have also been identified in the synthetic pathways of various pharmaceuticals, highlighting their role as valuable building blocks in drug discovery and development. researchgate.net

Below is a table summarizing key properties and synthetic applications of this compound.

| Property/Application | Description |

| Molecular Formula | C₆H₁₃N |

| CAS Number | 55831-89-5 |

| Key Structural Features | Tertiary amine, terminal alkene |

| Role in Synthesis | Building block, reagent, ligand precursor |

| Industrial Uses | Intermediate in the production of polymers, resins, pharmaceuticals, and agrochemicals. |

Overview of Current Research Trajectories and Scholarly Contributions

Current research involving this compound and related structures is focused on harnessing its unique reactivity to develop novel synthetic methodologies and access complex molecular targets. Two prominent areas of investigation are hydroamination and cyclization reactions.

Hydroamination Reactions: Hydroamination, the addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for synthesizing amines. nih.govmdpi.com Research in this area explores the use of various catalysts to achieve efficient and selective hydroamination of alkenes, including derivatives of this compound. organic-chemistry.org The development of catalysts for anti-Markovnikov hydroamination is a particular focus, as it allows for the synthesis of linear amines, which are valuable synthetic intermediates. nih.govmdpi.com

Cyclization Reactions: The bifunctional nature of this compound makes it an excellent substrate for cyclization reactions to form nitrogen-containing heterocycles. These heterocyclic scaffolds are of immense interest in medicinal chemistry due to their presence in a vast number of bioactive compounds. beilstein-journals.org Research has demonstrated the use of N,N-bis(3-butenyl)amines, which can be synthesized from precursors related to this compound, in ring-closing metathesis to produce tetrahydroazepines. acs.orgrsc.org

A recent study highlighted the use of dimethyl((3,4-η)N,N-dimethyl-3-butene-1-amine-N)platinum (DDAP) as a precursor for the atomic layer deposition of platinum catalysts. researchgate.netresearchgate.net This research showcases a novel application of the this compound scaffold in the field of materials science, demonstrating its utility beyond traditional organic synthesis.

The following table presents examples of recent research involving butenylamine derivatives, illustrating the types of transformations and their applications.

| Research Area | Reactant Type | Reaction | Product Type | Significance |

| Catalysis | This compound | Complexation with Platinum | Platinum precursor for Atomic Layer Deposition | Development of novel catalysts for hydrogen evolution. researchgate.netresearchgate.net |

| Heterocycle Synthesis | N,N-bis(3-butenyl)amines | Ring-Closing Metathesis | Tetrahydroazepines | Access to seven-membered nitrogen-containing rings. acs.orgrsc.org |

| Agrochemical Research | N-mono- and N,N-bis-3-butenyldichloroacetamides | Synthesis and Biological Testing | Corn growth regulators | Development of new plant growth stimulants. pitt.edu |

Structure

3D Structure

Properties

IUPAC Name |

N,N-dimethylbut-3-en-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N/c1-4-5-6-7(2)3/h4H,1,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKTJBVBQYZOQNJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

99.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of N,n Dimethyl 3 Butenyl Amine

Oxidation Pathways

Oxidation of N,N-dimethyl(3-butenyl)amine can be directed towards either the tertiary amine or the alkene moiety, depending on the reagents and conditions employed. This selectivity is crucial for the synthesis of various functionalized derivatives.

The structure of this compound presents two primary sites for oxidation: the lone pair of electrons on the nitrogen atom and the π-bond of the butenyl group. Selective oxidation is achievable, allowing for the independent transformation of these groups. Oxidation of the tertiary amine typically results in the formation of an N-oxide, a common metabolic pathway for tertiary amines. Conversely, oxidation targeting the alkene can lead to epoxidation or oxidative cleavage of the double bond. The choice of oxidant and reaction conditions dictates which moiety is preferentially attacked. For instance, certain catalysts exhibit high chemoselectivity for the amine group, leaving the alkene intact.

A variety of oxidizing agents can be employed to effect the transformation of this compound. The selection of the specific agent and the conditions of the reaction are determining factors for the final product. Gold-based catalysts have been shown to be effective for the aerobic oxidation of tertiary amines to their corresponding N-oxides with high yield under mild conditions. researchgate.net Hydrogen peroxide is another common oxidant used for this transformation. For the oxidation of the alkene, peroxy acids such as m-chloroperoxybenzoic acid (m-CPBA) are typically used for epoxidation.

The table below summarizes various oxidizing agents and the typical products formed from the oxidation of tertiary amines or alkenes.

| Oxidizing Agent | Target Moiety | Typical Product(s) | Reaction Conditions |

| Hydrogen Peroxide (H₂O₂) | Tertiary Amine | N-Oxide | Aqueous solution, moderate temperatures (50-80 °C) nih.gov |

| Gold (Au) Catalysts / O₂ | Tertiary Amine | N-Oxide | Aqueous solution, mild conditions researchgate.net |

| m-CPBA | Alkene | Epoxide | Aprotic solvents (e.g., CH₂Cl₂) |

| Ozone (O₃), then DMS | Alkene | Aldehydes (cleavage) | Low temperature, followed by reductive workup |

| Osmium(VI) Nitrido Complex | Tertiary Amine | Dealkylated Amine | Visible light irradiation rsc.org |

The oxidation of this compound leads to a variety of oxygen-containing derivatives. Direct oxidation of the nitrogen atom yields This compound N-oxide . This transformation maintains the carbon skeleton of the molecule. Alternatively, oxidation of the terminal double bond can produce (2-(dimethylamino)ethyl)oxirane , an epoxide derivative. More forceful oxidation or different pathways can lead to bond cleavage and the formation of smaller molecules.

Oxidative N-dealkylation is a significant reaction pathway for tertiary amines, involving the cleavage of a carbon-nitrogen bond. nih.gov This process is particularly relevant in biological systems, often catalyzed by cytochrome P450 enzymes. nih.govresearchgate.net Two primary mechanisms are proposed for the N-demethylation of tertiary amines. rsc.org

Hydrogen Atom Transfer (HAT): In this pathway, an oxidizing species abstracts a hydrogen atom from a carbon adjacent (α) to the nitrogen atom. This generates a carbon-centered radical, which is then further oxidized to an unstable carbinolamine. The carbinolamine subsequently decomposes to yield a secondary amine and an aldehyde or ketone. rsc.org

Electron Transfer-Proton Transfer (ET-PT): This mechanism begins with a single electron transfer (SET) from the nitrogen's lone pair to the oxidant, forming an aminium radical cation. rsc.orgresearchgate.net This is followed by the transfer of a proton from the α-carbon to a base, resulting in the formation of an iminium ion. The iminium ion is then hydrolyzed by water to produce the secondary amine and a carbonyl compound. rsc.org For this compound, this would result in either N-methyl(3-butenyl)amine and formaldehyde, or N,N-dimethylamine and but-3-enal.

Reduction Transformations

Reduction reactions of this compound primarily target the unsaturated butenyl group, as the tertiary amine moiety is already in a reduced state.

The selective reduction of the carbon-carbon double bond in this compound can be achieved while leaving the tertiary amine group unaffected. The most common method for this transformation is catalytic hydrogenation. In this process, the compound is treated with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum dioxide (PtO₂). This reaction saturates the butenyl chain, converting the double bond into a single bond and yielding N,N-dimethylbutanamine.

Other reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are generally not effective for the reduction of isolated alkene double bonds and are more commonly used for the reduction of carbonyls or imines. researchgate.net This inherent selectivity allows for the reduction of other functional groups in a molecule without affecting a C=C double bond. Conversely, stronger reducing agents like lithium aluminum hydride (LiAlH₄) are also typically not used for simple alkene reduction. nsf.gov Therefore, catalytic hydrogenation remains the most direct and selective method for the reduction of the unsaturated bond in this compound.

Reduction of Tertiary Amines to Simpler Amines or Hydrocarbons

The direct reduction of tertiary amines to hydrocarbons is a challenging transformation that is not commonly employed. More frequently, reactions at the tertiary amine center involve demethylation or dealkylation to yield simpler secondary or primary amines.

In biological systems, tertiary amines such as N,N-dimethyl derivatives can undergo hepatic N-dealkylation, a process that removes one of the methyl groups to release the corresponding secondary amine. This metabolic process is a key consideration in the design of prodrugs.

Chemically, the selective N-demethylation of tertiary amines can be achieved through various methods. One common approach is the Von Braun reaction, which involves reaction with cyanogen (B1215507) bromide (CNBr) to form a cyanamide, followed by hydrolysis to yield the secondary amine. Another method involves the use of chloroformates, such as ethyl chloroformate or α-chloroethyl chloroformate, which react with the tertiary amine to form a carbamate (B1207046) intermediate. Subsequent hydrolysis or reduction of the carbamate furnishes the secondary amine.

Reductive amination provides an indirect route to simpler amines. organic-chemistry.orgmasterorganicchemistry.com For instance, a primary amine can be converted to a tertiary amine via sequential reductive aminations, and conceptually, the reverse process involves cleavage of C-N bonds. masterorganicchemistry.com However, direct reduction of the tertiary amine itself to a simpler amine or hydrocarbon requires harsh conditions and specialized reagents, such as certain hydrogenation catalysts or reducing agents like lithium aluminum hydride, often with limited success and selectivity.

Table 1: Methods for N-Dealkylation of Tertiary Amines

| Method | Reagent(s) | Intermediate | Product |

| Hepatic Metabolism | Cytochrome P450 enzymes | N/A | Secondary Amine |

| Von Braun Reaction | 1. CNBr 2. H₂O/H⁺ | Cyanamide | Secondary Amine |

| Chloroformate Acylation | 1. ClCO₂R 2. Hydrolysis/Reduction | Carbamate | Secondary Amine |

Substitution Reactions

Substitution reactions involving this compound can occur at either the dimethylamino group or the butenyl chain, depending on the reagents and reaction conditions.

Nucleophilic Substitution at the Dimethylamino Group

The dimethylamino group is a poor leaving group for nucleophilic substitution reactions because the dimethylamide anion ( (CH₃)₂N⁻ ) that would be formed is a very strong base. libretexts.orglibretexts.org Consequently, direct displacement of the dimethylamino group by a nucleophile is not a feasible process.

To facilitate a substitution-type reaction, the nitrogen atom must first be converted into a better leaving group. This is typically achieved by alkylating the tertiary amine to form a quaternary ammonium (B1175870) salt. libretexts.orgmasterorganicchemistry.com This process, often called exhaustive methylation when using methyl iodide, transforms the neutral amine into a positively charged ammonium ion, which is an excellent leaving group. masterorganicchemistry.com

Step 1: Formation of a Quaternary Ammonium Salt this compound reacts with an alkylating agent, such as methyl iodide (CH₃I), via an Sₙ2 reaction to yield a quaternary ammonium salt. masterorganicchemistry.comchemguide.co.uk

Step 2: Nucleophilic Substitution/Elimination The resulting quaternary ammonium salt can then undergo reaction with a nucleophile. In the presence of a strong base, such as silver oxide in water (which forms silver hydroxide), the salt typically undergoes an elimination reaction known as the Hofmann Elimination. libretexts.org This E2 reaction involves the removal of a beta-hydrogen, leading to the formation of an alkene and trimethylamine (B31210) as the leaving group. libretexts.org The regioselectivity of the Hofmann elimination favors the formation of the least substituted alkene, a principle known as the Hofmann rule. libretexts.org

While elimination is more common, under certain conditions, a nucleophile can displace the tertiary amine leaving group in a substitution reaction, although this is less prevalent than the elimination pathway.

Table 2: Two-Step Process for Substitution/Elimination at the Amino Group

| Step | Reaction Type | Reactant | Reagent | Product | Leaving Group |

| 1 | Sₙ2 Alkylation | This compound | CH₃I | (3-Butenyl)trimethylammonium iodide | I⁻ |

| 2 | E2 Elimination (Hofmann) | (3-Butenyl)trimethylammonium iodide | Ag₂O, H₂O, heat | 1,3-Butadiene (B125203) | N(CH₃)₃ |

Cyclization and Annulation Processes

The bifunctional nature of this compound, containing both a nucleophilic amine and a reactive alkene, makes it a suitable substrate for various cyclization reactions to form nitrogen-containing heterocyclic systems.

Intramolecular Cyclization Reactions

Intramolecular cyclization can be initiated by activating either the amine or the alkene moiety. For example, derivatives of this compound can be used in acid-catalyzed annulation reactions to form complex polycyclic scaffolds like indoles or quinolines.

Another approach involves visible-light-mediated [2+2] photocycloadditions. In these reactions, the alkene of the butenyl chain can react with another unsaturated system to generate strained bicyclic intermediates, which can be valuable for further functionalization. Furthermore, transition metals can catalyze the intramolecular amination of alkenes. For instance, gold(I) catalysts have been shown to facilitate the intramolecular cyclization of amino-allylic alcohols to form substituted piperidine (B6355638) derivatives, demonstrating a pathway for the nitrogen atom to add across an activated double bond. acs.org

Table 3: Examples of Intramolecular Cyclization Strategies

| Reaction Type | Key Feature | Catalyst/Reagent | Resulting Structure |

| Acid-Catalyzed Annulation | Formation of aromatic rings | Acid (e.g., H₂SO₄) | Polycyclic heterocycles (e.g., quinolines) |

| [2+2] Photocycloaddition | Formation of four-membered rings | Visible light, photosensitizer | Strained bicyclic systems |

| Transition-Metal Catalysis | Intramolecular hydroamination | Gold(I), Palladium(II), etc. | Saturated N-heterocycles (e.g., piperidines) |

Ring-Closing Metathesis for Heterocyclic Systems

Ring-closing metathesis (RCM) is a powerful reaction for synthesizing unsaturated rings, including nitrogen heterocycles. wikipedia.org The reaction typically involves an intramolecular metathesis of a diene using a metal catalyst, such as a Grubbs' or Schrock catalyst, to form a cycloalkene and a volatile byproduct like ethylene (B1197577). wikipedia.org

While this compound itself is not a diene, related substrates containing two alkenyl groups attached to the nitrogen are excellent candidates for RCM. For example, an N-allyl-N-(3-butenyl)amine derivative could undergo RCM to form a seven-membered unsaturated heterocycle (a dihydroazepine).

However, the presence of electron-rich, Lewis basic amines can be challenging for RCM catalysts. nih.gov The lone pair on the nitrogen can coordinate to the metal center of the catalyst, leading to its decomposition and inhibiting the metathesis reaction. nih.govrsc.org Several strategies have been developed to overcome this issue:

Amine Protection: The basicity of the nitrogen can be reduced by converting it into a less nucleophilic functional group, such as an amide, carbamate, or sulfonamide, prior to the RCM reaction.

Use of Ammonium Salts: The reaction can be performed on the corresponding ammonium salt, formed either in a separate step or in situ, which prevents the lone pair from interfering with the catalyst.

Catalyst Selection: The development of more robust catalysts, such as the second-generation Grubbs and Hoveyda-Grubbs catalysts which feature N-heterocyclic carbene (NHC) ligands, has significantly improved the success rate of RCM on substrates containing free amines. nih.gov

These advancements have enabled the successful application of RCM for creating a wide variety of complex nitrogen heterocycles with different ring sizes. wikipedia.orgnih.gov

Transition Metal-Mediated Transformations

This compound, a homoallylic amine, serves as a versatile substrate in a variety of transition metal-mediated reactions. The presence of both a tertiary amine and a terminal alkene within the same molecule allows for diverse reactivity, enabling the synthesis of complex nitrogen-containing compounds through intramolecular cyclization or intermolecular functionalization.

Hydroamination, the addition of an N-H bond across a carbon-carbon multiple bond, and hydroaminoalkylation, the addition of a C-H bond adjacent to a nitrogen atom across an unsaturated bond, are powerful, atom-economical methods for forming C-N and C-C bonds, respectively. While this compound lacks an N-H bond for direct intramolecular hydroamination, it can participate in intermolecular reactions or related transformations. Early and late transition metals are active catalysts for these processes. mdpi.comubc.ca

Late transition metals such as palladium and iridium are often employed for the hydroamination of vinylarenes and dienes. nih.gov For a substrate like this compound, an intermolecular hydroamination could be envisioned with a primary or secondary amine, catalyzed by a suitable transition metal complex, functionalizing the terminal double bond.

Hydroaminoalkylation, on the other hand, offers a pathway to functionalize the C-H bonds alpha to the nitrogen atom. Catalysts based on early transition metals like titanium and zirconium are known to facilitate this transformation. ubc.ca A potential intramolecular hydroaminoalkylation of this compound could lead to the formation of a five-membered ring, pyrrolidine (B122466) derivatives, which are significant structural motifs in many biologically active compounds. More recently, nickel has been explored as an inexpensive late transition metal catalyst for the hydroaminoalkylation of alkynes with N-sulfonyl amines, expanding the toolkit for these transformations. nih.gov

The choice of metal and ligand is crucial in directing the outcome of these reactions, influencing both reactivity and selectivity.

Table 1: Overview of Catalytic Systems for Related Hydroamination and Hydroaminoalkylation Reactions

| Reaction Type | Metal Catalyst Group | Typical Substrates | Potential Application for this compound |

|---|---|---|---|

| Hydroamination | Late Transition Metals (e.g., Pd, Ir) | Vinylarenes, Dienes | Intermolecular addition of a primary/secondary amine across the butenyl double bond. |

| Hydroaminoalkylation | Early Transition Metals (e.g., Ti, Zr) | Aminoalkenes | Intramolecular cyclization via activation of an α-C-H bond to form substituted pyrrolidines. |

| Hydroaminoalkylation | Late Transition Metals (e.g., Ni) | Alkynes, Amines | Intermolecular coupling with alkynes at the α-position of the amine. nih.gov |

Visible-light photoredox catalysis has become a powerful tool in organic synthesis for its ability to generate radical intermediates under mild conditions. uiowa.edursc.org Tertiary amines, including this compound, are excellent substrates in photoredox reactions as they can be readily oxidized via single-electron transfer (SET) to form a radical cation. This intermediate can then lead to the formation of a highly reactive α-amino radical.

In the context of this compound, a photocatalyst (PC), upon excitation by visible light (PC*), can accept an electron from the amine nitrogen, generating the amine radical cation. Subsequent deprotonation of a C-H bond adjacent to the newly formed positive nitrogen center by a mild base yields a nucleophilic α-amino radical. This radical is poised for further reaction.

A key transformation for a molecule like this compound is an intramolecular radical addition. The generated α-amino radical can attack the pendant terminal alkene in a 5-exo-trig cyclization. This process is highly favorable and leads to the formation of a five-membered pyrrolidine ring containing a primary alkyl radical. This alkyl radical can then be trapped by a hydrogen atom donor or another radical species to complete the catalytic cycle and yield the final product. cam.ac.uk This strategy provides a streamlined route to C(sp³)-rich N-heterospirocycles and other complex amine scaffolds from simple starting materials. cam.ac.uk

Proposed Mechanistic Cycle:

Excitation: A photocatalyst (e.g., an Iridium or Ruthenium complex) is excited by visible light.

Single-Electron Transfer (SET): The excited photocatalyst oxidizes the tertiary amine to form a radical cation.

Deprotonation: A proton is lost from a carbon alpha to the nitrogen, forming a neutral α-amino radical.

Cyclization: The α-amino radical undergoes an intramolecular 5-exo-trig addition to the butenyl double bond, forming a substituted pyrrolidinyl-methyl radical.

Radical Termination: The resulting alkyl radical is quenched (e.g., by a hydrogen atom transfer) to afford the final product, and the photocatalyst is regenerated to close the cycle.

Stereo- and Regioselectivity in Reactions

Controlling selectivity is a central challenge in the synthesis of complex molecules. For this compound, both the position of a new functional group (regioselectivity) and its spatial orientation (stereoselectivity) are critical considerations in its chemical transformations.

In the oxidation of asymmetric amines, the site of oxidation is governed by both electronic and steric factors. nih.gov For this compound, there are two distinct types of α-C-H bonds that could be targeted in an oxidative functionalization (such as the formation of an α-amino radical in photoredox catalysis): the C-H bonds of the two methyl groups and the C-H bonds of the methylene (B1212753) group within the butenyl chain.

Electronic Effects: The regioselectivity of oxidation is sensitive to the strength of the α-C-H bond. Generally, C-H bonds on a methylene group (secondary carbon) are weaker and more electron-rich than those on a methyl group (primary carbon). This would suggest a preference for oxidation at the methylene position of the butenyl chain.

Steric Effects: Steric hindrance can also play a significant role. The methyl groups are typically more sterically accessible than the internal methylene group, which could favor reactions at the methyl position, especially with bulky reagents.

Statistical Factors: There are six equivalent C-H bonds on the two methyl groups versus only two C-H bonds on the α-methylene group. Statistically, this favors reaction at a methyl group.

The interplay of these factors determines the final regiochemical outcome. For instance, in singlet-oxygen-mediated oxidation, both C-H bond strength and steric accessibility are known to influence which α-C-H bond is cleaved. nih.gov Predicting the regioselectivity often requires careful consideration of the specific oxidant and reaction conditions.

Table 2: Factors Governing Regioselectivity of Oxidation at α-Carbon

| Factor | Favors Methyl Position (-CH₃) | Favors Methylene Position (-CH₂-) |

|---|---|---|

| Electronic (C-H Bond Strength) | Less Favorable (stronger C-H bond) | More Favorable (weaker C-H bond) |

| Steric Hindrance | More Favorable (less hindered) | Less Favorable (more hindered) |

| Statistical | More Favorable (6 equivalent H's) | Less Favorable (2 equivalent H's) |

When a reaction involving this compound creates one or more new stereocenters, controlling the relative configuration of these centers (diastereoselectivity) is paramount. This is particularly relevant in cyclization reactions, such as the intramolecular hydroaminoalkylation or photoredox-catalyzed radical cyclization mentioned previously.

Consider the 5-exo-trig radical cyclization of an α-amino radical derived from this compound. If the radical forms at the α-methylene position, the cyclization will generate a new stereocenter on the newly formed five-membered ring. If a substituent is already present on the butenyl chain, or if the subsequent trapping of the cyclized radical introduces a second stereocenter, a pair of diastereomers can be formed.

The observed diastereoselectivity is governed by the transition state energies leading to the different diastereomeric products. Key factors include:

Steric Interactions: The substituents on the forming ring will preferentially adopt a conformation that minimizes steric clash in the transition state. This often leads to a trans arrangement of bulky groups being favored over a cis arrangement.

Acyclic Stereocontrol: The conformation of the open-chain precursor (the aminoalkene radical) can influence the facial selectivity of the radical addition to the alkene.

Catalyst Control: In metal-catalyzed reactions, chiral ligands on the metal center can create a chiral environment that favors the formation of one diastereomer over the other.

For example, in the synthesis of substituted pyrrolidines via hydroaminoalkylation, good substrate-dependent diastereoselectivity has been observed, indicating that the inherent structure of the starting material can strongly influence the stereochemical outcome. ubc.ca

Applications of N,n Dimethyl 3 Butenyl Amine in Advanced Organic Synthesis

As a Versatile Building Block for Complex Molecules

The dual functionality of N,N-dimethyl(3-butenyl)amine allows for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions. The terminal butenyl group is amenable to transformations such as cyclization, cross-coupling, and hydroamination, while the tertiary dimethylamino group can influence the molecule's basicity, solubility, and ability to direct certain reactions .

This compound is a suitable precursor for the synthesis of saturated nitrogen heterocycles like pyrrolidines and piperidines, which are prevalent structural motifs in many natural products and pharmaceutical agents researchgate.net. The synthesis of these rings can be achieved through intramolecular cyclization reactions that form a new carbon-nitrogen bond.

One notable method is the intramolecular carboamination of unactivated olefins, which can be promoted by copper(II) carboxylate salts. This type of oxidative cyclization allows for the formation of both pyrrolidine (B122466) and piperidine (B6355638) rings from acyclic N-substituted amine precursors nih.gov. While specific studies detailing the cyclization of this compound itself are not extensively documented, the reactivity of analogous N-arylsulfonyl- and N-benzoyl-substituted γ- and δ-alkenylamines demonstrates the feasibility of this approach. In these reactions, an intramolecular syn-aminocupration is followed by the formation of a carbon-carbon bond, leading to the heterocyclic product nih.gov. High levels of diastereoselectivity have been observed in the synthesis of 2,5-disubstituted pyrrolidines using this methodology nih.gov.

Table 1: Examples of Intramolecular Carboamination for Heterocycle Synthesis This table illustrates the reaction on analogous compounds, as specific data for this compound was not available in the searched literature.

| Starting Material Class | Reagent | Product | Ring Size | Diastereoselectivity (cis:trans) |

|---|---|---|---|---|

| N-Arylsulfonyl-γ-alkenylamine | Cu(neodecanoate)₂ | N-Arylsulfonyl-pyrrolidine | 5-membered | High (cis predominates) |

| N-Arylsulfonyl-δ-alkenylamine | Cu(neodecanoate)₂ | N-Arylsulfonyl-piperidine | 6-membered | N/A |

| N-Benzoyl-2-allylaniline | Cu(OAc)₂ | N-Benzoyl-indoline derivative | 5-membered | N/A |

Source: Adapted from related studies on copper-promoted intramolecular carboamination nih.gov.

The synthesis of nitrogen heterocycles bearing two allyl groups is a specialized area of organic chemistry. These diallylated structures can serve as precursors for more complex polycyclic systems through further transformations like ring-closing metathesis. However, based on a comprehensive review of the available scientific literature, no specific methods have been reported for the synthesis of diallylated nitrogen heterocycles using this compound as the starting material or key intermediate. Research in this area typically involves the direct diallylation of amines followed by cyclization, or the allylation of pre-existing heterocyclic systems google.com.

Reagent and Functionalization Agent

Beyond its role as a structural building block, this compound has potential applications as a specialized reagent and functionalization agent. The tertiary amine moiety can act as a directing group in certain reactions, such as ortho-lithiation, guiding the reaction to a specific position on an aromatic ring if the amine were part of a larger molecule . However, specific examples of this compound being used in this capacity are not well-documented.

The butenyl group itself serves as a handle for introducing a four-carbon chain with a terminal double bond into other molecules. This functionalization can be achieved through various synthetic transformations. For instance, cross-coupling reactions like the Suzuki-Miyaura reaction could potentially be employed to attach aryl or heteroaryl groups to the butenyl chain, further diversifying the molecular structure . Additionally, the alkene can participate in photocatalyzed [2+2] cycloadditions to create strained bicyclic systems, which can then be used as intermediates for more complex scaffolds .

Role in Carbon-Carbon Bond Forming Reactions

The butenyl group within this compound serves as a key handle for a variety of carbon-carbon bond-forming reactions. The terminal alkene is amenable to several types of transformations, including cyclization, cross-coupling, and cycloaddition reactions, enabling the synthesis of diverse molecular scaffolds.

Key reactions involving this scaffold include:

Cyclization Reactions: The compound can be utilized in cyclization strategies, often initiated by transformations involving the amine or the alkene. For instance, it can serve as a precursor for creating nitrogen-containing heterocyclic compounds, which are prevalent structures in medicinal chemistry.

Cross-Coupling Reactions: The terminal double bond can participate in cross-coupling reactions. A notable example is the Suzuki-Miyaura reaction, where the butenyl group can be coupled with aryl or heteroaryl groups using a palladium catalyst system, such as Pd(OAc)₂/XPhos, to form more complex structures.

Photocatalysis: In the realm of photochemistry, the alkene moiety can undergo visible-light-mediated [2+2] cycloadditions. This process allows for the creation of strained bicyclic systems, which can act as intermediates for further functionalization.

Table 1: Carbon-Carbon Bond Forming Reactions with this compound

| Reaction Type | Reagents/Catalysts | Resulting Structure |

| Cross-Coupling | Pd(OAc)₂/XPhos, Aryl/Heteroaryl boronic acids | Aryl/Heteroaryl-substituted butenylamine |

| Cycloaddition | Visible light, Photosensitizer | Bicyclic amine systems |

| Cyclization | Acid catalysis (via enaminone intermediate) | Indole (B1671886) or quinoline (B57606) derivatives |

Integration into Polymer Synthesis as Functional Monomer

The dual functionality of this compound makes it a candidate for integration into polymers as a functional monomer. The terminal alkene allows it to participate in polymerization reactions, while the tertiary amine group can impart specific properties to the resulting polymer or serve as a site for post-polymerization modification.

Amine-functionalized monomers are crucial in polymer chemistry for developing materials with tailored properties such as pH responsiveness, hydrophilicity, and improved adhesion. The tertiary amine group in this compound can introduce basicity into the polymer chain, making the material's properties, like solubility, sensitive to changes in pH.

While specific studies on the homopolymerization of this compound are not extensively detailed, its structure is analogous to other functional diene and amine-containing monomers that undergo free-radical and anionic polymerization. For instance, 1,3-butadiene (B125203) derivatives containing N,N-dialkyl amide groups have been successfully polymerized using free-radical initiators. This suggests that this compound could be incorporated into polymer chains, particularly in copolymerizations, to introduce functional amine sites.

Table 2: Potential Polymerization of this compound

| Polymerization Method | Potential Initiator | Expected Polymer Properties |

| Free-Radical Polymerization | Azobisisobutyronitrile (AIBN) | Functional polymer with pendant tertiary amine groups |

| Anionic Polymerization | Organolithium compounds | Potentially controlled microstructure |

| Coordination Polymerization | Transition metal catalysts | Potential for stereoregular polymers |

Synthesis of Alpha-Amino Acid Derivatives and Chiral Amine Scaffolds

The homoallylic amine structure of this compound provides a valuable scaffold for the potential synthesis of alpha-amino acid derivatives and complex chiral amines. Homoallylic amines are significant precursors in the synthesis of nitrogen-containing compounds, including alkaloids and other natural products. nih.gov

The functional groups of this compound can be strategically modified to introduce the carboxylic acid functionality required for an amino acid. For example, oxidative cleavage of the terminal double bond could, in principle, lead to a precursor that can be converted into an α-amino acid. Furthermore, stereoselective reactions targeting the alkene can be employed to generate chiral centers.

In the context of chiral amine scaffolds, the development of asymmetric syntheses for homoallylic amines is a key area of research. nih.gov Once a chiral homoallylic amine is obtained, its structure can be elaborated into more complex chiral molecules. The Mannich reaction, for instance, is a powerful tool for creating chiral β-amino carbonyl compounds, which can serve as building blocks for intricate molecular structures. scispace.comkyoto-u.ac.jp The this compound framework represents a potential starting point for such multi-step synthetic sequences, where the existing amine and alkene functionalities are modified to build complex, stereodefined scaffolds.

Role in Catalysis and Materials Science

Ligand Design and Application in Metal Catalysis

The ability of N,N-dimethyl(3-butenyl)amine to coordinate to metal centers through both the nitrogen atom and the π-bond of the alkene makes it an effective chelating ligand. This chelation influences the electronic and steric environment of the metal catalyst, thereby impacting its activity and selectivity in various chemical transformations.

This compound serves as a crucial ligand in the formation of specialized metal-organic precursors. A notable example is its use in a platinum complex, dimethyl((3,4-η)-N,N-dimethyl-3-butene-1-amine-N)platinum(II) (DDAP). This compound has been identified as a precursor for the atomic layer deposition (ALD) of platinum catalysts . ALD is a technique used to deposit ultrathin films with high precision, which is critical in catalysis and materials science . The this compound ligand in the DDAP precursor facilitates the deposition process, showcasing its utility in creating advanced catalytic materials .

The structure of the platinum precursor highlights the dual-coordination capability of the ligand, where both the tertiary amine and the terminal alkene are bonded to the platinum center. This bifunctional coordination is a key feature in its role as a precursor.

Table 1: Application of this compound in Metal-Organic Precursors

| Precursor Compound | Metal Center | Application | Reference |

|---|

The design of ligands is paramount in controlling the outcome of metal-catalyzed reactions. Chelating ligands, such as this compound, can impose significant steric and electronic constraints on the metal center, which in turn dictates the catalytic activity and selectivity. The geometry of the chelate ring formed by the ligand and the metal can create a specific chiral environment or restrict access of substrates to the active site, thereby influencing the reaction pathway rsc.org.

In the context of olefin polymerization, for instance, late transition metal catalysts with chelating amine ligands have been extensively studied mdpi.com. The steric bulk on the amine donor can significantly affect the polymerization activity mdpi.com. For a ligand like this compound, the coordination of both the nitrogen and the alkene group creates a rigid structure around the metal. This rigidity can enhance selectivity in reactions by controlling the orientation of the substrate as it approaches the metal's active site. The interplay between the N-donor and the π-accepting alkene influences the electronic properties of the metal, which can modulate its reactivity and catalytic efficiency.

The hydrogen evolution reaction (HER) is a critical process in electrochemistry for producing hydrogen fuel. The efficiency of HER is highly dependent on the electrocatalyst used. While various platinum and nickel-based materials are known to be effective catalysts, specific applications of this compound complexes in this area are not well-documented in the current scientific literature. Research has shown that functionalizing platinum superstructures with polymers like polyethyleneimine can enhance HER performance by creating a proton-rich local environment, suggesting that amine-containing ligands can play a beneficial role dntb.gov.ua. However, direct studies employing this compound as a ligand for HER catalysts have not been reported.

Polymer Chemistry and Advanced Materials

The presence of a polymerizable alkene group makes this compound a valuable monomer and a tool for modifying existing polymers to create advanced materials with tailored properties.

This compound is a member of the allylamine (B125299) family of monomers . The direct free-radical polymerization of allylic monomers can be challenging due to degradative chain transfer, where a hydrogen atom is abstracted from the carbon adjacent to the double bond, leading to a stable, non-propagating radical. However, allylamines can be effectively polymerized by free-radical mechanisms when they are in their protonated salt form researchgate.netgoogle.comstudysmarter.co.ukgoogle.com. Complexing the amine with an acid disturbs the allylic resonance structure, facilitating polymerization researchgate.net.

For example, poly(N,N-dimethylallylamine), a close structural analog, has been successfully synthesized from its salt, demonstrating the viability of this class of monomers in polymer synthesis google.com. Similarly, this compound can be expected to act as a monomer, particularly in copolymerizations, to introduce tertiary amine functionalities into polymer chains. These amine groups can impart properties such as pH-responsiveness, adhesiveness, and the ability to be quaternized to form cationic polyelectrolytes.

Table 2: Polymerization of Allylamine Derivatives

| Monomer Type | Polymerization Method | Key Considerations | Resulting Polymer |

|---|---|---|---|

| Allylamine Salts (e.g., HCl, H₂SO₄) | Free-Radical Polymerization | Polymerization of the protonated monomer circumvents degradative chain transfer. researchgate.netgoogle.com | Poly(allylamine salt) |

The terminal alkene of this compound is an ideal functional handle for post-polymerization modification using thiol-ene "click" chemistry. This reaction is highly efficient, proceeds rapidly under mild conditions (often initiated by UV light), and does not produce byproducts, making it a powerful tool in materials science nih.govillinois.edu.

The thiol-ene reaction involves the radical-mediated addition of a thiol (R-SH) across a double bond (an 'ene') illinois.edu. This process can be used to graft this compound onto polymers that have pendant thiol groups. Conversely, if a polymer is first synthesized from this compound, the pendant butenyl groups along the polymer backbone can be functionalized by reacting them with various thiol-containing molecules (e.g., thiolated peptides, sugars, or fluorescent dyes) illinois.edunih.govsemanticscholar.org. This versatility allows for the creation of functional polymers with precisely controlled architectures and properties for a wide range of applications, from biomaterials to advanced coatings illinois.eduresearchgate.net.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Dimethyl((3,4-η)-N,N-dimethyl-3-butene-1-amine-N)platinum(II) |

| Polyethyleneimine |

Development of Functionalized Polymer Supports for Catalytic Applications

The unique structure of this compound, featuring both a terminal double bond and a tertiary amine, makes it a strategic precursor for developing advanced materials with catalytic applications. While the direct polymerization of this monomer to form catalytic supports is an area of ongoing research, its primary role is established as a precursor for creating specialized catalytic systems.

One of the notable applications is in the formation of platinum-containing complexes used for atomic layer deposition (ALD). ALD is a technique for creating ultrathin films with high precision, which is critical in catalysis and materials science. This compound can act as a ligand in these complexes, demonstrating its utility beyond traditional organic synthesis and highlighting its role in advanced material fabrication.

The presence of the tertiary amine and the butenyl group provides two distinct reactive sites. This dual functionality allows for its incorporation into polymer structures through various methods:

Copolymerization: It can be copolymerized with other monomers to introduce tertiary amine functionalities along a polymer chain. These amine sites can then serve as anchoring points for metal catalysts or act as basic catalysts themselves.

Post-polymerization Modification: The alkene group can be used to graft the molecule onto existing polymer backbones, functionalizing them with N,N-dimethylamino groups.

These amine-functionalized polymers are of significant interest as supports for catalysts. The advantages of tethering catalysts to a polymer support include improved stability, easier separation of the catalyst from the reaction products, and the potential for catalyst recycling. For instance, amine-functionalized surfaces are known to create spatially isolated catalytic sites, which can prevent undesirable interactions between adjacent sites and enhance catalytic efficiency ajol.infomdpi.com.

Table 1: Potential Polymerization Strategies for Catalytic Support Development

| Polymerization Strategy | Description | Potential Catalytic Application |

| Direct Polymerization | Homopolymerization or copolymerization of this compound to create a polymer with amine side chains. | The polymer itself can act as a basic catalyst or as a support for metal nanoparticles. |

| Grafting onto Supports | Attaching the monomer to an inert support like silica (B1680970) or a pre-formed polymer via its alkene or amine group. | Creates a functionalized surface with accessible catalytic sites for applications like ethylene (B1197577) oligomerization ajol.infomdpi.com. |

| Ligand Precursor | Use in synthesizing organometallic complexes that are later immobilized or used in thin film deposition. | Precursor for creating platinum catalysts via atomic layer deposition for high-precision catalytic surfaces. |

Potential in Organic Electronics and Fluorescent Materials

The application of polymers derived from this compound in organic electronics and fluorescent materials is a nascent field, with potential applications inferred from the properties of its functional groups. The polymer itself, having an aliphatic backbone, is expected to be an electrical insulator. However, the tertiary amine side groups could play a crucial role in conferring specific electronic or photophysical properties.

Organic Electronics: In the context of organic electronics, polymers containing tertiary amine groups can be explored for several niche applications:

Charge Transport Layers: While the saturated backbone prevents long-range charge delocalization, the amine groups could act as hole-transporting sites if incorporated into a suitable conjugated polymer system.

Dielectric Materials: The polymer's insulating nature could be harnessed in organic field-effect transistors (OFETs) as a dielectric layer. The polarity of the amine groups could influence the dielectric constant.

Component in Block Copolymers: It could be polymerized as one block in a block copolymer, combined with a conductive polymer block. This would create self-assembling materials where this polymer provides insulating or functional domains.

Fluorescent Materials: The development of fluorescent materials based on this compound is speculative but grounded in established chemical principles. The N,N-dimethylamino group itself is not a traditional chromophore. However, it is a powerful auxochrome (a group that modifies the light-absorbing properties of a chromophore).

It has been shown that a dimethylamino group attached to an aromatic system can lead to materials that display intramolecular charge transfer (ICT) fluorescence researchgate.net. Therefore, post-polymerization modification of a polymer containing this compound units could be a viable strategy. By attaching aromatic chromophores to the polymer backbone, the proximate tertiary amine groups could enhance or modify their fluorescent properties.

For example, dendrimers (highly branched polymers) containing tertiary amines in their interior and naphthalene (B1677914) units on their periphery have been studied for their photophysical properties, where the amines were found to quench the fluorescence of the naphthalene units via electron transfer. This interaction highlights the potential for the amine groups within a polymer to modulate the properties of nearby photoactive units.

Table 2: Potential Roles in Electronic and Fluorescent Materials

| Application Area | Potential Role of Poly(this compound) | Required Modification |

| Organic Electronics | Insulating matrix, dielectric layer, or hole-transporting component in a copolymer. | Copolymerization with a conjugated monomer. |

| Fluorescent Materials | Non-fluorescent backbone for attaching chromophores; amine groups act as auxochromes. | Post-polymerization functionalization with fluorescent aromatic groups. |

While direct applications are still under exploration, the functional handles present in this compound provide a platform for the future design of novel functional polymers.

Spectroscopic and Advanced Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed structure of N,N-dimethyl(3-butenyl)amine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.

Proton (¹H) NMR spectroscopy confirms the presence and connectivity of hydrogen atoms in the molecule. The spectrum of this compound exhibits characteristic signals that correspond to the distinct proton environments of the N,N-dimethyl, methylene (B1212753), and terminal vinyl groups.

The key diagnostic signals in the ¹H NMR spectrum are those of the vinyl protons, which typically appear in the downfield region between δ 5.0 and 5.8 ppm, and the singlet corresponding to the six equivalent protons of the two N-methyl groups, generally found between δ 2.2 and 2.5 ppm . The complex splitting patterns of the vinyl protons are particularly informative, revealing a multiplet for the CH proton coupled to the two terminal CH₂ protons and the adjacent methylene group. The two terminal vinyl protons are diastereotopic and typically appear as distinct multiplets. The two methylene groups in the butenyl chain also give rise to characteristic multiplets, with their chemical shifts and coupling patterns providing confirmation of the carbon chain's structure.

Table 1: Expected ¹H NMR Data for this compound Data are predicted based on typical chemical shift ranges and coupling constants for similar structural motifs.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| N(CH₃)₂ | ~ 2.25 | Singlet (s) | N/A |

| -CH₂-N | ~ 2.35 | Triplet (t) | ~ 7.5 |

| -CH₂-CH= | ~ 2.20 | Quartet (q) | ~ 7.0 |

| =CH₂ | ~ 5.05 | Multiplet (m) | - |

| =CH- | ~ 5.80 | Multiplet (m) | - |

Carbon-13 (¹³C) NMR spectroscopy provides critical information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal, allowing for a complete census of the carbon framework. The spectrum confirms the presence of six carbon atoms in four distinct chemical environments: the N-methyl groups, the two methylene groups, and the two sp²-hybridized carbons of the vinyl group.

The chemical shifts in the ¹³C NMR spectrum are indicative of the electronic environment of each carbon. The carbons of the N-methyl groups are expected to resonate at approximately 45 ppm. The methylene carbon attached to the nitrogen atom (-CH₂-N) would appear further downfield (around 60 ppm) compared to the other methylene carbon (~35 ppm) due to the electron-withdrawing effect of the nitrogen atom. The sp² carbons of the double bond are found in the characteristic olefinic region of the spectrum, with the terminal =CH₂ carbon appearing around 115 ppm and the internal =CH- carbon appearing further downfield at approximately 138 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound Note: These are predicted values based on standard chemical shift increments. Experimental values may vary.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| N(CH₃)₂ | 45.4 |

| -CH₂-N | 59.5 |

| -CH₂-CH= | 35.8 |

| =CH₂ | 114.8 |

| =CH- | 138.2 |

When this compound acts as a Lewis base and forms an adduct with borane (B79455) (BH₃), Boron-11 (¹¹B) NMR spectroscopy is the definitive method for characterizing the resulting N→B dative bond. The formation of the amine-borane adduct shifts the boron atom to a four-coordinate environment, which results in a distinct upfield shift in the ¹¹B NMR spectrum.

The spectrum of the this compound-borane adduct is expected to show a characteristic signal that is split into a 1:3:3:1 quartet due to coupling with the three equivalent hydrogen atoms of the borane group (¹¹B, I=3/2; ¹H, I=1/2). The chemical shift for such trialkylamine-borane adducts typically falls in the range of -10 to -20 ppm. For example, the closely related N,N-diisopropylamine-borane adduct exhibits a quartet at δ -21.10 ppm with a coupling constant (J) of 97.0 Hz. This characteristic pattern provides unequivocal evidence of the formation and stability of the amine-borane complex.

For an unambiguous assignment of all proton and carbon signals, especially in cases of spectral overlap, advanced 2D NMR techniques are employed. These experiments reveal correlations between nuclei and provide a comprehensive map of the molecular structure.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would be used to establish the connectivity of protons within the butenyl chain. Cross-peaks would appear between the protons of the adjacent methylene groups (-CH₂-CH₂-) and between the allylic methylene protons and the vinyl protons, confirming the sequence of the carbon backbone.

Heteronuclear Single Quantum Coherence (HSQC): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. It would definitively link the proton signals from the N-methyl, methylene, and vinyl groups to their corresponding carbon signals in the ¹³C spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the unambiguous determination of its elemental formula. For this compound (C₆H₁₃N), HRMS analysis is typically performed on the protonated molecule, [M+H]⁺.

The technique can distinguish between compounds with the same nominal mass but different elemental compositions. The calculated exact mass for the [M+H]⁺ ion of this compound is 100.1283. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) provides definitive confirmation of the molecular formula C₆H₁₄N⁺, thereby verifying the identity of the compound .

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating volatile compounds and confirming their identity. In studies involving the pyrolysis of a sucrose-ammonium dihydrogen phosphate (B84403) (SADP) adhesive, this compound was identified as one of the evolved nitrogen-containing compounds. The analysis confirmed the presence of the compound and provided specific chromatographic and mass spectrometric data.

The identification was achieved by matching the mass spectrum of the chromatographic peak to a reference library, with a high similarity index (SI) of 89, confirming the compound's identity. The mass spectrometer was operated in electron ionization (EI) mode at 70 eV.

Table 1: GC-MS Data for this compound

| Parameter | Value | Source(s) |

|---|---|---|

| Retention Time (RT) | 1.76 min | |

| Similarity Index (SI) | 89 | |

| Molecular Formula | C6H13N |

Note: The retention time is specific to the chromatographic conditions used in the cited study, which included a specific temperature program and column.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. For this compound, the key functional groups are the tertiary amine, the carbon-carbon double bond (alkene), and the saturated alkyl portions.

As a tertiary amine, the molecule does not possess an N-H bond, and therefore, it will not exhibit the characteristic N-H stretching vibrations typically seen for primary and secondary amines. However, the N,N-dimethyl group itself has specific C-H stretching modes that can be diagnostic. Saturated N,N-dimethyl groups typically show two C-H stretching peaks in the 2825-2810 cm⁻¹ and 2775-2765 cm⁻¹ regions. The spectrum is also expected to show a C-N stretching vibration. The terminal alkene group gives rise to several characteristic absorptions, including the C=C stretching vibration and C-H stretching and bending vibrations associated with the vinyl group.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Alkene | =C-H Stretch | 3000 - 3100 |

| Alkyl | C-H Stretch | 2850 - 3000 |

| N,N-dimethyl | C-H Stretch | 2825 - 2810 and 2775 - 2765 |

| Alkene | C=C Stretch | 1640 - 1680 |

| Alkyl | C-H Bend | 1350 - 1480 |

| Alkene | =C-H Bend (out-of-plane) | 910 - 990 |

Elemental Analysis for Stoichiometric Composition

Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (primarily carbon, hydrogen, and nitrogen) in a compound. This data is used to confirm the empirical formula and verify the purity of a sample. The molecular formula for this compound is C6H13N. Based on this formula, the theoretical stoichiometric composition can be calculated.

Table 3: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Mass (amu) | Molar Mass ( g/mol ) | % Composition |

|---|---|---|---|---|

| Carbon | C | 12.011 | 72.066 | 72.69% |

| Hydrogen | H | 1.008 | 13.104 | 13.22% |

| Nitrogen | N | 14.007 | 14.007 | 14.13% |

| Total | C6H13N | | 99.177 | 100.00% |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method provides detailed information about bond lengths, bond angles, and conformation. However, its application is contingent on the ability to grow a suitable single crystal of the compound. This compound is a liquid at standard temperature and pressure, which precludes direct analysis by this method. To date, no published studies containing X-ray crystallographic data for the solid-state structure of this compound or its crystalline salts have been identified.

Chromatographic Techniques for Separation and Purity Assessment

Gas-Liquid Chromatography (GLC) for Isomeric Purity

Gas-Liquid Chromatography (GLC), a form of gas chromatography, is a primary method for assessing the purity of volatile compounds and separating isomers. The GC component of the GC-MS analysis performed in the pyrolysis study of an SADP adhesive serves as a practical example of GLC applied to this compound. In this analysis, the compound was successfully separated from a complex mixture of other volatile products, demonstrating the utility of GLC for its isolation and analysis. The separation was performed using a capillary column with a programmed temperature ramp, which allowed for the resolution of compounds with different boiling points and polarities. The sharp, symmetric peak corresponding to this compound at a retention time of 1.76 minutes under the specified conditions indicates good chromatographic behavior.

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a widely used, rapid, and convenient technique for monitoring the progress of chemical reactions, identifying compounds in a mixture, and assessing purity. It operates on the principle of differential partitioning of components between a stationary phase (a coating on a plate) and a mobile phase (an eluting solvent). While TLC is a standard method in synthetic chemistry for compounds like amines, specific literature detailing established TLC protocols (e.g., specific solvent systems or visualization agents) for monitoring the synthesis or assessing the purity of this compound was not found in a review of published research.

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is a crucial analytical technique used to determine the thermal stability of a material by measuring its mass change as a function of temperature in a controlled atmosphere. This methodology provides valuable insights into the decomposition patterns and thermal thresholds of chemical compounds. For this compound, TGA can elucidate its thermal degradation profile, which is essential for understanding its stability under various thermal conditions during synthesis, storage, and application.

The analysis involves heating a small sample of the compound at a constant rate in an inert atmosphere, typically nitrogen, to observe mass loss due to decomposition or volatilization. The resulting data, presented as a thermogram, plots the percentage of weight loss against temperature. The derivative of this curve, known as the Differential Thermogravimetric (DTG) curve, highlights the temperatures at which the rate of mass loss is at its maximum.

While specific experimental TGA data for this compound is not extensively available in publicly accessible literature, the thermal behavior of structurally similar aliphatic tertiary amines can provide a basis for expected decomposition patterns. Generally, the thermal stability of aliphatic amines is influenced by the strength of their carbon-nitrogen and carbon-carbon bonds. The presence of a double bond in the butenyl group may also influence the decomposition pathway.

The decomposition of this compound is likely to occur in distinct stages. The initial weight loss could be attributed to the cleavage of the weaker bonds in the molecule. The tertiary amine functionality and the unsaturated butenyl chain are potential sites for initial thermal degradation.

A hypothetical TGA experiment for this compound would be conducted under a nitrogen atmosphere with a consistent heating rate (e.g., 10 °C/min) over a temperature range from ambient to several hundred degrees Celsius. The resulting data would reveal the onset temperature of decomposition, the temperature of maximum decomposition rate, and the percentage of residual mass at the end of the analysis.

Based on the thermal behavior of similar aliphatic amines, a representative thermogram for this compound might exhibit a multi-stage decomposition process. The initial, lower-temperature weight loss could correspond to the loss of the dimethylamino group, followed by the degradation of the butenyl hydrocarbon chain at higher temperatures.

The following interactive data table summarizes hypothetical research findings from a TGA study of this compound, providing a plausible representation of its thermal stability profile. This data is illustrative and based on the analysis of analogous compounds.

| Thermal Event | Onset Temperature (°C) | Peak Decomposition Temperature (°C) | Weight Loss (%) |

| Initial Decomposition | 150 | 175 | 45 |

| Secondary Decomposition | 250 | 280 | 35 |

| Final Decomposition | 350 | 390 | 15 |

Theoretical and Computational Chemistry Investigations

Electronic Structure Analysis

The electronic structure of N,N-dimethyl(3-butenyl)amine governs its fundamental chemical properties and reactivity. Computational chemistry offers powerful tools to probe the distribution of electrons and the conformational landscape of the molecule.

Density Functional Theory (DFT) Studies on Conformational Preferences

While specific DFT studies on the conformational preferences of this compound are not extensively documented in the literature, the conformational space of analogous tertiary amines and unsaturated hydrocarbons has been explored. nih.gov For this compound, the flexibility of the butenyl chain allows for several possible conformations arising from rotation around the C-C and C-N single bonds.

DFT calculations would typically be employed to identify the global minimum energy conformation and the relative energies of other stable conformers. These calculations would involve geometry optimization of various starting structures to locate stationary points on the potential energy surface. The relative energies of different conformers are influenced by a combination of steric hindrance between the dimethylamino group and the butenyl chain, as well as subtle electronic effects. It is anticipated that the most stable conformer would adopt a staggered arrangement to minimize steric repulsion.

Table 1: Hypothetical Relative Energies of this compound Conformers from DFT Calculations

| Conformer | Dihedral Angle (N-C1-C2-C3) | Relative Energy (kcal/mol) |

| Anti | ~180° | 0.00 |

| Gauche | ~60° | 1.25 |

| Eclipsed (Transition State) | ~0° | 4.50 |

Note: This table is illustrative and based on general principles of conformational analysis of similar molecules. Actual values would require specific DFT calculations.

Quantum Chemical Calculations of Reactivity Descriptors

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the molecule's reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the dimethylamino group, indicating its nucleophilic character. The LUMO is likely to be associated with the π* orbital of the C=C double bond, making it susceptible to nucleophilic attack.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule. For this compound, the MEP would show a region of negative potential (red) around the nitrogen atom, confirming its role as a nucleophilic center. The region around the double bond would exhibit a less negative or even slightly positive potential, indicating its electrophilic character in certain reactions.

Global Reactivity Descriptors: Parameters such as chemical hardness (η), chemical potential (μ), and the global electrophilicity index (ω) can be calculated to provide a quantitative measure of the molecule's reactivity. acs.org

Table 2: Calculated Reactivity Descriptors for a Model Tertiary Amine

| Descriptor | Value (eV) | Interpretation |

| HOMO Energy | -8.5 | Nucleophilic character |

| LUMO Energy | 1.2 | Susceptibility to nucleophilic attack |

| HOMO-LUMO Gap | 9.7 | Chemical stability |

| Chemical Hardness (η) | 4.85 | Resistance to charge transfer |

| Chemical Potential (μ) | -3.65 | Electron donating/accepting tendency |

| Electrophilicity Index (ω) | 1.37 | Global electrophilic nature |

Note: These values are for a representative tertiary amine and are intended to illustrate the types of data obtained from quantum chemical calculations.

Reaction Mechanism Elucidation

Computational modeling plays a pivotal role in understanding the detailed mechanisms of chemical reactions, including those involving this compound. The presence of two reactive functional groups allows for a variety of transformations, with intramolecular cyclization being a prominent example.

Computational Modeling of Transition States and Intermediates

The intramolecular hydroamination of aminoalkenes is a well-studied class of reactions for which computational modeling has provided significant mechanistic insights. rsc.org For this compound, a potential intramolecular reaction is the cyclization to form a five-membered heterocyclic ring, specifically 1,1-dimethyl-3-methylpyrrolidinium cation, under acidic or metal-catalyzed conditions.

Computational studies can model the geometry of the transition state for this cyclization. The transition state is a high-energy, transient species that represents the bottleneck of the reaction. DFT calculations can be used to locate the transition state structure and determine its energetic barrier. The geometry of the transition state would reveal the extent of bond formation between the nitrogen atom and one of the double bond carbons, as well as the degree of bond breaking in the C=C double bond.

Intermediates in the reaction pathway, such as a protonated amine or a metal-coordinated species, can also be modeled to understand their role in the reaction mechanism.

Energetic Characterization of Reaction Pathways

By calculating the energies of the reactants, transition states, intermediates, and products, a detailed reaction energy profile can be constructed. This profile provides a quantitative understanding of the thermodynamics and kinetics of the reaction.

For the intramolecular cyclization of this compound, the reaction pathway would likely involve an initial activation step (e.g., protonation of the amine), followed by the key cyclization step. The activation energy for the cyclization, determined from the energy difference between the reactant (or an intermediate) and the transition state, is a critical parameter that dictates the reaction rate. Computational studies on analogous systems have shown that the energy barriers for such cyclizations can be significant, often requiring a catalyst to proceed at a reasonable rate. rsc.org

Table 3: Hypothetical Energetic Profile for the Intramolecular Cyclization of Protonated this compound

| Species | Relative Energy (kcal/mol) |

| Protonated Reactant | 0.0 |

| Transition State | +25.0 |

| Cyclized Product | -10.0 |

Note: This table presents a plausible energetic profile for the reaction. Actual values are dependent on the specific reaction conditions and the level of theory used in the calculations.

Structure-Reactivity and Structure-Property Relationships

Computational studies can establish relationships between the molecular structure of this compound and its reactivity and properties. By systematically modifying the structure of the molecule in silico (e.g., by changing substituents on the nitrogen or the butenyl chain) and calculating the resulting changes in reactivity descriptors or reaction energy barriers, quantitative structure-activity relationships (QSAR) and structure-property relationships (QSPR) can be developed.

For example, the nucleophilicity of the nitrogen atom can be tuned by the electronic nature of the substituents. Electron-donating groups would be expected to increase the HOMO energy and enhance nucleophilicity, while electron-withdrawing groups would have the opposite effect. Similarly, the steric bulk of the substituents can influence the accessibility of the nitrogen lone pair and the double bond, thereby affecting the rates of reaction. dnu.dp.ua These relationships, once established through computational analysis, can guide the design of new molecules with tailored reactivity and properties for specific applications.

Elucidating the Influence of Amine and Alkene Moieties on Molecular Behavior

The molecular behavior of this compound is fundamentally governed by the interplay between its two key functional groups: the tertiary amine (N,N-dimethylamino group) and the terminal alkene (vinyl group). Theoretical and computational studies, often employing methods like Density Functional Theory (DFT), provide significant insights into how these moieties dictate the molecule's electronic structure, reactivity, and conformational preferences.

Frontier Molecular Orbital (HOMO-LUMO) analysis is a powerful computational tool to understand chemical reactivity. researchgate.netmdpi.com For this compound, the Highest Occupied Molecular Orbital (HOMO) is typically localized on the amine group, specifically the nitrogen's lone pair, reflecting its role as the primary site for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO), conversely, is generally centered on the alkene's π* anti-bonding orbital, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity; a smaller gap suggests higher reactivity. mdpi.comnih.gov

The presence of both a basic amine and a reactive alkene within the same molecule allows for the possibility of intramolecular reactions or interactions, although the four-carbon chain generally prevents direct orbital overlap in the ground state. However, in the presence of suitable catalysts or under specific reaction conditions, the two groups can act in concert. For instance, the amine can act as an internal base or a directing group in metal-catalyzed reactions involving the alkene.

Table 1: Calculated Frontier Molecular Orbital Properties of this compound and Related Compounds

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| This compound | -8.5 | 1.2 | 9.7 | 0.8 |

| Trimethylamine (B31210) | -8.7 | 1.5 | 10.2 | 0.6 |

| 1-Butene | -10.6 | 1.8 | 12.4 | 0.3 |

Note: The data in this table are illustrative and based on general trends in computational chemistry for similar aliphatic amines and alkenes. Actual values may vary depending on the level of theory and basis set used for the calculation.

Steric and Electronic Effects on Chemical Transformations

Electronic Effects:

The electronic nature of the dimethylamino group, being electron-donating, can influence the reactivity of the alkene. While the inductive effect is weakened by the intervening methylene (B1212753) groups, it can still subtly impact the electron density of the C=C double bond. More significantly, the nitrogen lone pair makes the amine group a potent nucleophile and base. This basicity can be crucial in reactions where proton abstraction is a key step or in acid-catalyzed processes where the amine can be protonated, forming a non-nucleophilic ammonium (B1175870) salt and thus altering the reaction pathway.